4-Dodecylbenzenesulfonyl chloride

Description

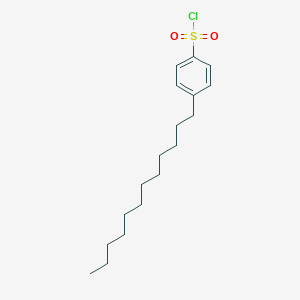

Structure

3D Structure

Properties

IUPAC Name |

4-dodecylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBSKIZWQATQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200492 | |

| Record name | p-Dodecylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52499-14-6 | |

| Record name | 4-Dodecylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52499-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Dodecylbenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052499146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Dodecylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-dodecylbenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Dodecylbenzenesulfonyl Chloride

Conversion from Dodecylbenzenesulfonic Acids

The principal route to 4-dodecylbenzenesulfonyl chloride begins with dodecylbenzenesulfonic acid, which is a readily available industrial chemical. The challenge lies in the efficient and selective conversion of the sulfonic acid group (-SO₃H) into a sulfonyl chloride group (-SO₂Cl). Several reagents have been identified as effective for this transformation, each with its own set of reaction conditions and catalytic requirements.

Reagents for Sulfonyl Chloride Formation

The selection of a suitable reagent is critical for the successful synthesis of this compound. The most commonly employed reagents include chlorosulfonic acid, phosphorus oxychloride, and thionyl chloride.

Chlorosulfonic acid (ClSO₃H) is a powerful sulfonating and chlorinating agent. prepchem.comstackexchange.com In the synthesis of this compound, it can be reacted directly with n-dodecylbenzene. prepchem.com In a typical procedure, n-dodecylbenzene is treated with chlorosulfonic acid in a solvent like carbon tetrachloride. The reaction is exothermic and upon completion, the product is isolated by pouring the mixture onto ice followed by extraction. prepchem.com

A general representation of the reaction is: C₁₂H₂₅C₆H₅ + 2ClSO₃H → C₁₂H₂₅C₆H₄SO₂Cl + H₂SO₄ + HCl

It is important to note that chlorosulfonic acid is highly reactive and can lead to the formation of byproducts if the reaction conditions are not carefully controlled. stackexchange.comyoutube.com

Phosphorus oxychloride (POCl₃) is another effective reagent for the conversion of sulfonic acids to their corresponding sulfonyl chlorides. orgsyn.orgprepchem.com This method often requires the presence of a catalyst or an activating agent. For instance, the reaction can be carried out in the presence of dimethylformamide (DMF). prepchem.com

In a described synthesis, dodecylbenzenesulfonic acid is dissolved in a mixture of ethyl acetate (B1210297) and DMF, to which phosphorus oxychloride is added dropwise. The reaction is maintained at a controlled temperature, and after completion, the product is isolated by washing the organic layer. prepchem.com

| Reactant | Reagent | Solvent | Catalyst | Temperature |

| Dodecylbenzenesulfonic acid | Phosphorus oxychloride | Ethyl acetate | Dimethylformamide | 40°C |

This table illustrates a typical reaction condition for the synthesis of this compound using phosphorus oxychloride.

The use of phosphorus oxychloride is advantageous in certain contexts, but it is also a hazardous substance that requires careful handling. nj.govnoaa.gov

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acid chlorides from carboxylic acids and sulfonic acids. orgsyn.orgmasterorganicchemistry.comwikipedia.org Its reaction with dodecylbenzenesulfonic acid provides a direct route to this compound. orgsyn.org The reaction is typically driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com

A representative reaction is: C₁₂H₂₅C₆H₄SO₃H + SOCl₂ → C₁₂H₂₅C₆H₄SO₂Cl + SO₂ + HCl

The reaction between thionyl chloride and sulfonic acids can be significantly accelerated by the use of a catalytic amount of dimethylformamide (DMF). orgsyn.orgresearchgate.net DMF reacts with thionyl chloride to form an electrophilic intermediate, the Vilsmeier reagent, which then facilitates the conversion of the sulfonic acid to the sulfonyl chloride. researchgate.netbrainly.com This catalytic approach is highly effective and allows for milder reaction conditions. orgsyn.org The complex formed between DMF and thionyl chloride is often insoluble in the reaction solvent, which allows for its easy removal at the end of the reaction. orgsyn.org

| Reagent System | Role of DMF | Key Advantages |

| Thionyl Chloride / DMF | Catalytic | Milder reaction conditions, high efficiency, easy removal of catalyst complex. orgsyn.orgresearchgate.net |

This table summarizes the role and advantages of using catalytic DMF in thionyl chloride-mediated reactions.

Thionyl Chloride Activated Reactions

Optimization of Reaction Parameters

The yield and purity of this compound are highly dependent on the optimization of various reaction parameters. These parameters include the stoichiometry of the reactants, reaction temperature, reaction time, and the choice of solvent. For instance, in the thionyl chloride-mediated synthesis, heating the reaction mixture at 70°C for a specific duration after the addition of the reagent has been shown to be effective. orgsyn.org Similarly, controlling the rate of addition of the chlorinating agent is crucial to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts. prepchem.com The work-up procedure, including washing with a sodium bicarbonate solution to remove acidic impurities, also plays a vital role in obtaining a pure product. orgsyn.org The optimization of these parameters is a key aspect of developing a robust and efficient industrial process for the production of this compound. rsc.org

Temperature Regimes for Enhanced Yield

The control of temperature is a crucial parameter in the synthesis of this compound, directly influencing reaction rate and the formation of by-products such as sulfones. uwindsor.caalfa-chemistry.com Kinetic studies on the sulfonation of dodecylbenzene (B1670861), a precursor step, have been conducted in the temperature range of 20°C to 50°C. researchgate.net

In a direct chlorosulfonation method, the reaction is exothermic, with the temperature naturally rising to approximately 27°C during the addition of chlorosulfonic acid to a solution of n-dodecylbenzene. prepchem.com For the sulfonation of dodecylbenzene using sulfuric acid, a common precursor step, the temperature is typically maintained below 40°C during the initial addition of the acid. Following this, the reaction temperature is elevated to between 60°C and 70°C to drive the reaction to completion. alfa-chemistry.com

When synthesizing the sulfonyl chloride from dodecylbenzenesulfonic acid, different temperature protocols are employed depending on the chlorinating agent. Using phosphorus oxychloride, the reaction is maintained at 40°C. prepchem.com Alternatively, when thionyl chloride is used, the mixture is heated to 70°C. orgsyn.org

Table 1: Temperature Conditions in Synthesis Reactions

| Synthetic Step | Reagents | Temperature | Reference |

|---|---|---|---|

| Direct Chlorosulfonation | n-Dodecylbenzene, Chlorosulfonic acid | Exothermic rise to 27°C | prepchem.com |

| Sulfonation | Dodecylbenzene, Sulfuric acid | <40°C (addition), then 60-70°C | alfa-chemistry.com |

| Chlorination of Acid | Dodecylbenzenesulfonic acid, Phosphorus oxychloride | 40°C | prepchem.com |

| Chlorination of Acid | 4-Dodecylbenzenesulfonic acid, Thionyl chloride | 70°C | orgsyn.org |

Reaction Duration for Optimal Conversion

The duration of the reaction is optimized to ensure maximum conversion of the starting material into the desired this compound while minimizing the formation of undesirable side products. For the direct chlorosulfonation of n-dodecylbenzene, the process involves a one-hour addition of chlorosulfonic acid, followed by a four-hour stirring period to ensure the reaction proceeds to completion. prepchem.com

When preparing the target compound from its sulfonic acid derivative, the reaction times vary with the reagent and temperature. The conversion using phosphorus oxychloride as the chlorinating agent is completed in 60 minutes at 40°C. prepchem.com In a procedure using thionyl chloride, the reagent is added over the course of one hour, after which the reaction mixture is heated for an additional two hours at 70°C to achieve optimal conversion. orgsyn.org The precursor sulfonation step to produce dodecylbenzene sulfonic acid typically has a reaction time of about two hours at 60-70°C. alfa-chemistry.com

Table 2: Reaction Duration for Different Synthetic Routes

| Synthetic Route | Reagents | Duration | Reference |

|---|---|---|---|

| Direct Chlorosulfonation | n-Dodecylbenzene, Chlorosulfonic acid | 1-hour addition + 4 hours stirring | prepchem.com |

| Chlorination of Acid | Dodecylbenzenesulfonic acid, Phosphorus oxychloride | 60 minutes | prepchem.com |

| Chlorination of Acid | 4-Dodecylbenzenesulfonic acid, Thionyl chloride | 1-hour addition + 2 hours heating | orgsyn.org |

| Precursor Sulfonation | Dodecylbenzene, Sulfuric acid | ~2 hours | alfa-chemistry.com |

Stoichiometric Ratios of Reactants

The molar ratio of reactants is a critical factor that governs the efficiency and selectivity of the synthesis. In the direct chlorosulfonation of n-dodecylbenzene, a molar ratio of 1:3 of n-dodecylbenzene to chlorosulfonic acid is utilized. prepchem.com

For the conversion of dodecylbenzenesulfonic acid to the sulfonyl chloride, a molar ratio of 1 mole of the acid to 1.5 moles of phosphorus oxychloride is employed. prepchem.com In the initial sulfonation step to produce the sulfonic acid, studies have shown that a high yield can be achieved using a molar ratio of sulfur trioxide (SO3) to dodecylbenzene of 1.1:1 to 1.3:1. researchgate.netacademax.com

Table 3: Stoichiometric Ratios of Reactants

| Reaction | Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Reference |

|---|---|---|---|---|

| Direct Chlorosulfonation | n-Dodecylbenzene | Chlorosulfonic acid | 1:3 | prepchem.com |

| Chlorination of Acid | Dodecylbenzenesulfonic acid | Phosphorus oxychloride | 1:1.5 | prepchem.com |

| Sulfonation | Dodecylbenzene | Sulfur trioxide | 1:1.3 | researchgate.net |

Purification and Isolation Strategies

The purification and isolation of this compound from the reaction mixture are essential to obtain a product of high purity. A common first step in the work-up procedure is to quench the reaction mixture by carefully pouring it onto cracked ice or into an ice-water mixture. prepchem.compatsnap.com This process serves to decompose excess chlorosulfonating agents.

Following the quenching, the product is typically extracted into an organic solvent. Solvents such as chloroform (B151607) and ethyl acetate have been effectively used for this purpose. prepchem.comprepchem.com The organic layer is then subjected to a series of washes to remove residual acids and other water-soluble impurities. Aqueous solutions of sodium chloride and sodium bicarbonate are frequently used for these washes. prepchem.comprepchem.comorgsyn.org

After washing, the organic solution containing the product is dried using a suitable drying agent, such as anhydrous sodium sulfate (B86663) or molecular sieves, to remove any dissolved water. prepchem.comorgsyn.org The final step in the isolation process involves the removal of the solvent, often under reduced pressure (in vacuo). prepchem.com To achieve a high degree of purity, the resulting crude product can be further purified by recrystallization from a suitable solvent, such as hexane (B92381). prepchem.com

Table 4: Summary of Purification and Isolation Steps

| Step | Description | Example Reagent/Solvent | Reference |

|---|---|---|---|

| Quenching | Decomposition of excess reagents | Cracked ice / Ice-water | prepchem.compatsnap.com |

| Extraction | Separation of product into an organic phase | Chloroform, Ethyl acetate | prepchem.comprepchem.com |

| Washing | Removal of acidic and aqueous impurities | Saturated Sodium Chloride, Sodium Bicarbonate solution | prepchem.comorgsyn.org |

| Drying | Removal of water from the organic phase | Anhydrous Sodium Sulfate, Molecular Sieves | prepchem.comorgsyn.org |

| Solvent Removal | Isolation of the crude product | In vacuo / Reduced pressure | prepchem.com |

| Recrystallization | Final purification of the product | Hexane | prepchem.com |

Reactivity and Fundamental Reaction Mechanisms of 4 Dodecylbenzenesulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Group

The most characteristic reaction of 4-dodecylbenzenesulfonyl chloride is nucleophilic substitution at the tetracoordinate sulfur atom. In this process, a nucleophile attacks the electrophilic sulfur center, leading to the displacement of the chloride ion, which is a good leaving group.

The general mechanism for this transformation is typically a synchronous, second-order nucleophilic substitution (S_N2-type) process. mdpi.comnih.gov The nucleophile forms a new bond with the sulfur atom at the same time as the sulfur-chlorine bond is broken. This proceeds through a single, trigonal bipyramidal transition state. mdpi.comnih.gov For some arenesulfonyl chlorides and nucleophiles, a stepwise addition-elimination (A-E) mechanism, involving a transient pentacoordinate sulfur intermediate, has also been proposed. mdpi.comresearchgate.net

Key examples of this reactivity include:

Formation of Sulfonamides: Primary and secondary amines react readily with this compound to form the corresponding N-substituted sulfonamides. researchgate.netyoutube.com This reaction is fundamental in organic synthesis and is often carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) byproduct. youtube.com

Formation of Sulfonate Esters: Alcohols and phenols act as nucleophiles to displace the chloride, yielding sulfonate esters. youtube.comlibretexts.org This reaction is also typically performed in the presence of a non-nucleophilic base like pyridine, which catalyzes the reaction and scavenges the generated HCl. youtube.com The resulting sulfonate esters are excellent leaving groups themselves and are valuable intermediates in further substitution reactions. libretexts.orglibretexts.org

The table below summarizes these fundamental nucleophilic substitution reactions.

| Nucleophile (Nu-H) | Reagent | Product Class | General Equation |

| Amine (R-NH₂) | This compound | N-alkyl-sulfonamide | C₁₂H₂₅-C₆H₄-SO₂Cl + R-NH₂ → C₁₂H₂₅-C₆H₄-SO₂-NH-R + HCl |

| Alcohol (R-OH) | This compound | Sulfonate Ester | C₁₂H₂₅-C₆H₄-SO₂Cl + R-OH → C₁₂H₂₅-C₆H₄-SO₂-O-R + HCl |

| Water (H₂O) | This compound | Sulfonic Acid | C₁₂H₂₅-C₆H₄-SO₂Cl + H₂O → C₁₂H₂₅-C₆H₄-SO₃H + HCl |

Table 1: Nucleophilic Substitution Reactions of this compound.

Role as an Acylating Agent in Organic Transformations

In the context of its reactivity, this compound functions as a specialized acylating agent, more precisely termed a "sulfonylating agent." While "acylation" typically refers to the introduction of an acyl group (R-C=O), the term is sometimes used more broadly to describe the transfer of an acyl-type group, in this case, the 4-dodecylbenzenesulfonyl group (Ar-SO₂-).

The primary role of this compound as a sulfonylating agent is to introduce the 4-dodecylbenzenesulfonyl moiety onto a nucleophilic substrate. This transformation is critical for several reasons:

Synthesis of Stable Derivatives: It converts nucleophiles like amines and alcohols into stable, crystalline sulfonamides and sulfonate esters, respectively. researchgate.netlibretexts.org This is often used for the characterization and purification of organic compounds.

Activation of Alcohols: The conversion of an alcohol's hydroxyl group (-OH), a poor leaving group, into a sulfonate ester (e.g., a tosylate or, in this case, a dodecylbenzenesulfonate) transforms it into an excellent leaving group. youtube.comlibretexts.org This "activation" facilitates subsequent nucleophilic substitution or elimination reactions at the carbon atom that was attached to the original hydroxyl group. libretexts.org

Introduction of a Bioactive Moiety: The sulfonamide functional group is a well-known pharmacophore present in numerous therapeutic agents. researchgate.netprinceton.edu Therefore, this compound can be used as a building block in medicinal chemistry to synthesize potential drug candidates. ontosight.ai

The utility of this compound as an acylating (sulfonylating) agent is central to its application in diverse areas of organic synthesis, from laboratory-scale reactions to the development of new materials and pharmaceuticals. ontosight.ai

Formation of Key Reactive Intermediates

The reactions of this compound proceed through high-energy, transient species. Understanding these intermediates is key to comprehending the reaction mechanism.

Trigonal Bipyramidal Transition State: For the common S_N2-type mechanism, the reaction does not involve a true intermediate but rather a single transition state. mdpi.comnih.gov In this state, the sulfur atom is transiently bonded to both the incoming nucleophile and the outgoing chloride ion, adopting a trigonal bipyramidal geometry. The nucleophile and the leaving group occupy the axial positions. This is the highest energy point along the reaction coordinate for a synchronous substitution.

Pentacoordinate Sulfur Intermediate (Sulfurane): In the alternative stepwise addition-elimination (A-E) mechanism, the nucleophilic attack leads to the formation of a distinct, albeit highly reactive, pentacoordinate sulfur intermediate. mdpi.comresearchgate.net This species, sometimes referred to as a sulfurane, would have a trigonal bipyramidal structure. The subsequent step involves the departure of the leaving group (chloride) to yield the final product. While kinetically distinguishing between a true intermediate and a transition state is challenging, the A-E mechanism is considered plausible for certain arenesulfonyl chloride reactions. mdpi.com

N-Sulfonyliminium Ions: In reactions with specific substrates like cyclic imines, this compound can lead to the formation of reactive N-sulfonyliminium ions. researchgate.net These are generated by the sulfonylation of the imine nitrogen, creating a highly electrophilic iminium species that can be attacked by nucleophiles present in the reaction mixture, such as water or the chloride anion. researchgate.net

The table below outlines the key features of these reactive species.

| Intermediate / Transition State | Description | Associated Mechanism | Role in Reaction |

| Trigonal Bipyramidal Transition State | A high-energy, transient arrangement where the sulfur atom is partially bonded to both the nucleophile and the leaving group. nih.gov | S_N2-type (Synchronous) | The peak of the energy profile for the substitution reaction. |

| Pentacoordinate Sulfur Intermediate | A short-lived intermediate with a fully formed bond to the nucleophile and the leaving group still attached. mdpi.com | Addition-Elimination (Stepwise) | A reactive species formed in the first step of a two-step substitution process. |

| N-Sulfonyliminium Ion | An electrophilic cation formed from the reaction of the sulfonyl chloride with an imine. researchgate.net | Electrophilic Addition | Acts as an electrophile for subsequent nucleophilic attack. |

Table 2: Key Reactive Intermediates and Transition States in the Reactions of this compound.

Synthetic Applications of 4 Dodecylbenzenesulfonyl Chloride Derivatives

Precursors to Sulfonyl Azides: 4-Dodecylbenzenesulfonyl Azides

4-Dodecylbenzenesulfonyl chloride is readily converted into 4-dodecylbenzenesulfonyl azide (B81097), a versatile reagent in organic chemistry. orgsyn.org This transformation is a critical step that opens the door to a variety of synthetic methodologies. The resulting azide is particularly noted for its use as a diazo-transfer agent. orgsyn.org

Synthesis of Sulfonyl Azides via Phase Transfer Catalysis

A novel and efficient method for the synthesis of 4-dodecylbenzenesulfonyl azides from the corresponding sulfonyl chlorides involves the use of phase transfer catalysis. orgsyn.org This approach is recognized for its simplicity and effectiveness, as it circumvents the need for solvent changes and allows for the isolation of the sulfonyl azide in a hexane (B92381) solution without requiring concentration. orgsyn.org

Sodium Azide Reactivity and Catalytic Systems

The synthesis of 4-dodecylbenzenesulfonyl azide is achieved by reacting a hexane solution of this compound with an aqueous solution of sodium azide. orgsyn.org The reaction is facilitated by a phase transfer catalyst, such as Aliquat 336. orgsyn.org The progress of the reaction, which typically takes about four hours at 25°C, can be monitored using thin-layer chromatography. orgsyn.org A slight exothermic reaction may be observed upon the addition of the catalyst, necessitating intermittent cooling to maintain the temperature below 35°C. orgsyn.org

| Reactant/Catalyst | Role in Synthesis |

| This compound | Precursor to the sulfonyl azide |

| Sodium Azide | Source of the azide group |

| Aliquat 336 | Phase transfer catalyst |

Diazo-Transfer Reactions for Activated Methylene (B1212753) Groups

4-Dodecylbenzenesulfonyl azide is employed as a diazo-transfer reagent, a process that introduces a diazo group (-N₂) to an active methylene compound. guidechem.com This method is a cornerstone for the synthesis of α-diazocarbonyl compounds, which are valuable intermediates in various organic transformations. guidechem.com Safer alternatives to traditionally used but hazardous reagents like tosyl azide have been sought, with 4-dodecylbenzenesulfonyl azide emerging as a notable option. guidechem.comorgsyn.org

Mechanisms of Diazo Function Transfer

The mechanism of the diazo-transfer reaction involves the nucleophilic attack of a carbanion, generated from an activated methylene group, on the terminal nitrogen atom of the sulfonyl azide. youtube.com Subsequent elimination of the sulfonamide anion yields the diazocarbonyl compound. youtube.com Mechanistic studies have confirmed that in the context of converting amines to azides, the two terminal nitrogen atoms of the sulfonyl azide are transferred to the substrate. researchgate.netresearchgate.net

Synthesis of Diverse Diazocarbonyl Compounds

Diazo-transfer reactions utilizing sulfonyl azides are a widely used method for preparing α-diazo ketones. orgsyn.org These reactions are typically base-promoted and involve the interaction of the sulfonyl azide with β-dicarbonyl compounds or other reactive methylene groups. guidechem.comorgsyn.org 4-Dodecylbenzenesulfonyl azide has been reported to be particularly effective for the preparation of crystalline diazo compounds. orgsyn.org This methodology has been successfully applied to synthesize a variety of diazocarbonyl compounds, including mono-, di-, and tridiazocarbonyl compounds from corresponding macrocyclic precursors. guidechem.com

Cycloaddition Reactions

N-sulfonyl azides, including derivatives of 4-dodecylbenzenesulfonyl azide, participate in cycloaddition reactions with alkynes. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, typically leading to the formation of 1,4-disubstituted-1,2,3-triazoles. nih.gov However, the reaction with electron-deficient sulfonyl azides can be challenging, sometimes leading to the formation of amide derivatives via ketenimine intermediates instead of the desired triazole. nih.gov Recent advancements have introduced catalytic systems, such as the use of a prolinamide ligand in aqueous media, that can selectively generate N-sulfonyltriazoles by inhibiting the fragmentation of the intermediate triazole ring. nih.gov Gold-catalyzed [3+2] cycloaddition reactions between gold azides and alkynes have also been developed, offering a non-catalyzed route to triazole-containing bioconjugates. rsc.org

| Reaction Type | Reactants | Product(s) |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | N-Sulfonyl azide, Terminal alkyne | N-Sulfonyl-1,2,3-triazole or Amide derivatives |

| Gold-Catalyzed [3+2] Cycloaddition | Gold azide, Alkyne | Triazole-containing bioconjugates |

Intermolecular Metal-Catalyzed Carbenoid Cyclopropanations

4-Dodecylbenzenesulfonyl azide is a precursor for the generation of diazo compounds through diazo-transfer reactions with active methylene compounds. guidechem.com These in situ generated diazo compounds can then participate in a variety of transformations, including intermolecular metal-catalyzed carbenoid cyclopropanations.

The reaction typically involves the decomposition of a sulfonylhydrazone, derived from the corresponding ketone and a sulfonylhydrazine (which can be prepared from this compound), in the presence of a metal catalyst to generate a metal-carbene intermediate. This highly reactive species then reacts with an alkene to form a cyclopropane (B1198618) ring. Catalysts based on cobalt, silver, and other transition metals have been shown to be effective for this transformation. biomedres.ussigmaaldrich.com

The use of N-nosylhydrazones, which are readily decomposable at room temperature, as diazo surrogates has been reported for the silver-catalyzed cyclopropanation of sterically hindered internal alkenes. sigmaaldrich.com This methodology provides a route to a variety of cyclopropanes in a stereoselective manner under mild conditions. sigmaaldrich.com The long alkyl chain of the 4-dodecylbenzenesulfonyl group can impart useful solubility properties to the reagents and intermediates in these reactions.

Solid-Phase Synthesis Applications

The properties of this compound and its derivatives, such as their reactivity and the nature of their byproducts, make them suitable for applications in solid-phase synthesis. This technique allows for the efficient construction of libraries of compounds with simplified purification procedures.

4-Dodecylbenzenesulfonyl azide has been utilized as a reagent in the solid-phase synthesis of indolecarboxylates. acs.org In this approach, a resin-bound enaminoester is reacted with the sulfonyl azide in a process that ultimately leads to the formation of the indole (B1671886) ring system through a palladium-catalyzed cyclization. organic-chemistry.org

The solid-phase methodology facilitates the purification of the intermediate and final products, as excess reagents and byproducts can be washed away from the resin-bound compound. The use of palladium catalysts is crucial for the carbon-carbon bond-forming cyclization step that constructs the indole core. organic-chemistry.orgresearchgate.net This method allows for the synthesis of a variety of substituted indolecarboxylates by varying the starting materials attached to the solid support and the reactants used in solution.

In another significant application in solid-phase synthesis, derivatives of this compound are employed in rhodium-catalyzed N-H insertion reactions to produce a diverse array of indoles. rsc.orgguidechem.com The key step involves the reaction of an N-alkylaniline with a polymer-bound rhodium carbenoid intermediate. rsc.org This carbenoid is generated from a resin-bound diazo compound, which in turn can be prepared using a sulfonyl azide.

The resulting α-arylamino-β-ketoester, still attached to the solid support, undergoes an acid-catalyzed cyclodehydration to form the polymer-bound indole ester. rsc.org The final indole product is then cleaved from the resin. This solid-phase approach allows for the efficient assembly of a library of indole derivatives with high purity. rsc.org

Table 2: Key Steps in the Solid-Phase Synthesis of Indoles via Rhodium Carbenoid N-H Insertion

| Step | Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Formation of Polymer-Bound Rhodium Carbenoid | Resin-bound diazo compound, Rhodium catalyst | Polymer-bound rhodium carbenoid | rsc.orgguidechem.com |

| 2 | N-H Insertion | N-Alkylaniline | Polymer-bound α-arylamino-β-ketoester | rsc.org |

| 3 | Cyclodehydration | Acid catalyst | Polymer-bound indole ester | rsc.org |

| 4 | Cleavage from Resin | Lewis acid-promoted amidation | Indole derivative | rsc.org |

Functionalization of Nanomaterials

The long alkyl chain and the reactive sulfonyl chloride or azide group make this compound and its derivatives attractive candidates for the surface functionalization of nanomaterials. Such modifications can enhance the dispersibility of nanoparticles in various media and introduce specific functionalities for further applications.

While direct functionalization of nanomaterials with this compound is not extensively documented, a common strategy involves a multi-step approach. For instance, gold nanoparticles can be functionalized with thiol-containing molecules, which form strong bonds with the gold surface. rsc.orgbiomedres.us The terminal group of the thiol linker can then be reacted with this compound to attach the dodecylbenzenesulfonyl moiety to the nanoparticle surface. This approach allows for a high degree of control over the surface chemistry of the nanoparticles.

In a related context, dodecylbenzene (B1670861) sulfonic acid has been used to dope (B7801613) polyaniline for the surface modification of γ-Al₂O₃ nanoparticles, resulting in core-shell nanocomposites with enhanced electrical conductivity. Although this does not involve the direct use of the sulfonyl chloride, it highlights the utility of the dodecylbenzene sulfonate group in modifying the properties of nanomaterials. Similarly, silica (B1680970) nanoparticles can be surface-modified with various organosilanes to introduce desired functional groups, which could then be further reacted with this compound. rsc.org

Ruthenium Nanoparticle Surface Functionalization via Nitrene Formation

The derivatization of this compound into 4-dodecylbenzenesulfonyl azide is a critical step for the functionalization of ruthenium nanoparticles. This process involves the thermal decomposition of the azide precursor, which leads to the formation of highly reactive nitrene intermediates. These nitrenes then covalently bond to the surface of ruthenium colloids.

In a key study, ruthenium nanoparticles with an average diameter of 2.12 ± 0.72 nm were functionalized by refluxing them with 4-dodecylbenzenesulfonyl azide in sec-butylbenzene. rsc.org This process results in the formation of ruthenium-nitrene π bonds, creating a protective layer on the nanoparticle surface. Spectroscopic evidence, including Fourier-transform infrared (FTIR) spectroscopy, confirms the presence of these Ru=N interfacial linkages, with a characteristic vibrational band observed at 1246 cm⁻¹. rsc.org

Thermogravimetric analysis (TGA) has shown that, on average, approximately 84.1 ligands are present on the surface of each nanoparticle. rsc.org X-ray photoelectron spectroscopy (XPS) studies further support the formation of nitrene fragments, revealing a 1:1 atomic ratio of nitrogen to sulfur. rsc.org The binding energies of Ru3d and N1s electrons suggest a covalent bond at the interface. rsc.org This strong, conjugated bonding leads to significant intraparticle charge delocalization. rsc.org Further confirmation of the Ru=N bonds comes from the nanoparticles' reactivity with alkenes through imido transfer. rsc.org Isotopic labeling studies using ¹⁵N have also been employed to provide definitive evidence for the ruthenium-nitrene π bonds through FTIR analysis. nih.gov

Sulfonamide Formation

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and this compound is a valuable reagent in this context.

Condensation with Amino Compounds: Synthesis of Sulfonamide Derivatives

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ijarsct.co.in This condensation reaction is a versatile and effective way to create a diverse range of sulfonamide derivatives. The reactivity of the amine can vary depending on the attached chemical groups, with primary amines generally being more reactive than secondary amines. ijarsct.co.in

The synthesis process can be carried out under various conditions. For instance, reactions can be performed at room temperature in water with pH control using a base like sodium carbonate. ijarsct.co.in This method has been used to produce sulfonamides in yields ranging from 60% to 96%. ijarsct.co.in In some cases, the sulfonyl chloride is generated in situ and immediately reacted with an amine in a one-pot synthesis. ekb.eg Microwave-assisted synthesis has also been explored to produce sulfonamides in high yields. ekb.eg

Application in Heterocyclic Chemistry: Thiadiazole Derivatives

Thiadiazole derivatives are a class of heterocyclic compounds that have attracted significant attention due to their wide range of pharmacological activities. The synthesis of these compounds often involves the use of sulfonyl chloride derivatives to introduce the sulfonamide group, which can enhance their biological properties.

For example, various 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov In these syntheses, different substituents can be introduced to the thiadiazole scaffold to investigate structure-activity relationships. nih.gov The characterization of these compounds is typically performed using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm their structures. nih.govsemanticscholar.orgnih.govrsc.org The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a common route, which can then be further modified. jocpr.com

Sulfonic Ester Synthesis

The formation of sulfonic esters, or sulfonates, is another important application of sulfonyl chlorides, providing access to compounds with various industrial and biological uses.

Esterification of Carbohydrate-Derived Diacetals

The esterification of carbohydrate derivatives with sulfonyl chlorides is a valuable transformation in carbohydrate chemistry. This reaction allows for the introduction of a sulfonate group, which can serve as a leaving group in subsequent nucleophilic substitution reactions or as a protecting group. The specific positioning of the sulfonate group on the carbohydrate backbone is crucial for its intended application.

Regioselectivity and Yield Optimization in Esterification Processes

Achieving high regioselectivity and optimizing yields are key challenges in the esterification of polyhydroxylated molecules like carbohydrates. The reaction conditions, including the choice of solvent, base, and temperature, can significantly influence the outcome of the reaction. The steric and electronic properties of both the carbohydrate substrate and the sulfonyl chloride play a critical role in determining which hydroxyl group is preferentially esterified.

Synthesis of Lipid-Oligonucleotide Conjugates (LONs)

The conjugation of lipids to oligonucleotides to form lipid-oligonucleotide conjugates (LONs) has emerged as a powerful strategy in the development of therapeutic nucleic acids. dntb.gov.uanih.gov These amphiphilic molecules exhibit unique properties, including the ability to self-assemble and improved interaction with cell membranes, which can enhance cellular uptake and in vivo stability. dntb.gov.uachembiopharm.fr A key development in this area involves the use of derivatives of this compound to introduce lipophilic moieties into the oligonucleotide backbone. mdpi.com

A novel approach for the synthesis of LONs involves the incorporation of a [(4-dodecylphenyl)sulfonyl]phosphoramidate group at specific internucleotidic positions within a DNA or RNA sequence. mdpi.com This method introduces a long-chain lipid component directly into the phosphate (B84403) backbone, creating a distinct class of lipid-modified nucleic acids. mdpi.comresearchgate.net The 4-dodecylphenyl group serves as the lipophilic anchor, leveraging its long alkyl chain to facilitate interactions with lipid bilayers. mdpi.com

The synthesis utilizes a derivative, 4-dodecylbenzenesulfonyl azide, which is prepared from the corresponding this compound. mdpi.com This azide is then employed in a key reaction during solid-phase oligonucleotide synthesis. mdpi.com The resulting sulfonyl phosphoramidate (B1195095) linkage is structurally distinct from the natural phosphodiester bond, introducing both the lipophilic tail and a modified chemical linkage into the oligonucleotide backbone. mdpi.comresearchgate.net Researchers have successfully synthesized DNA and RNA conjugates with one to four of these lipid modifications, typically positioned near the 3' or 5' end of the oligonucleotide chain. mdpi.comresearchgate.net

The structure and molecular masses of representative LONs incorporating the [(4-dodecylphenyl)sulfonyl]phosphoramidate group (designated as δ) have been characterized, confirming the successful conjugation. mdpi.com

Table 1: Structures and Molecular Masses of Oligonucleotides and their Lipid Conjugates (LONs)

| Designation | Sequence and Modification | Calculated Mass (Da) | Found Mass (Da) |

|---|---|---|---|

| 1δ | 5´-d(GδCATT)-3´ | 1859.9 | 1860.1 |

| 2δ | 5´-d(GδCδATT)-3´ | 2187.3 | 2187.2 |

Table based on data from a 2021 study on novel lipid-oligonucleotide conjugates. mdpi.com

The incorporation of the [(4-dodecylphenyl)sulfonyl]phosphoramidate group is achieved through a significant modification of the standard automated solid-phase phosphoramidite (B1245037) synthesis protocol. mdpi.comalfachemic.com The standard phosphoramidite method involves a cycle of four main steps: detritylation, coupling, capping, and oxidation. biotage.co.jpwikipedia.org

In the modified protocol for creating LONs, the conventional oxidation step, which typically uses aqueous iodine to convert the newly formed phosphite (B83602) triester into a stable phosphate triester, is replaced. mdpi.com Instead, a Staudinger reaction is performed between the solid-support-bound phosphite triester and 4-dodecylbenzenesulfonyl azide. mdpi.com

This key modification is executed during the desired cycle of oligonucleotide chain elongation. A 0.5 M solution of 4-dodecylbenzenesulfonyl azide in acetonitrile (B52724) is introduced to the synthesis column, and the reaction proceeds for approximately 120 minutes at room temperature. mdpi.com This step effectively installs the [(4-dodecylphenyl)sulfonyl]phosphoramidate linkage at the selected internucleotidic position. mdpi.com This method is advantageous as it does not require the synthesis of specialized phosphoramidite building blocks containing the lipid moiety, making it a more direct and versatile approach for introducing lipid modifications. nih.gov

The synthesis is carried out on an automated DNA/RNA synthesizer using standard protected nucleoside phosphoramidites and controlled pore glass (CPG) polymer supports. mdpi.com Following the completion of the automated synthesis, the LONs are cleaved from the solid support and deprotected using standard procedures, followed by purification. mdpi.com This modified solid-phase synthesis has been successfully applied to produce both DNA and small interfering RNA (siRNA) lipid conjugates. mdpi.comresearchgate.net

Catalytic Applications and Ligand Design with 4 Dodecylbenzenesulfonyl Prolinate Derivatives

Dirhodium(II) Catalysis (e.g., Rh2(S-DOSP)4)

Dirhodium(II) tetrakis((S)-N-(4-dodecylbenzenesulfonyl)prolinate), commonly abbreviated as Rh2(S-DOSP)4, is a highly effective and versatile chiral catalyst. researchgate.netgoogle.comnih.govacs.org It belongs to the class of dirhodium(II) paddlewheel complexes, where four chiral prolinate-based ligands bridge the two rhodium centers. google.com This catalyst has proven to be particularly adept at controlling the stereochemistry of reactions involving donor-acceptor substituted carbenoids. researchgate.netnih.gov The presence of the bulky dodecylbenzenesulfonyl group on the proline ligand plays a significant role in creating a specific chiral environment around the catalytic active sites. google.com The catalyst's effectiveness is noted in a range of reactions, including cyclopropanation, C-H functionalization, and combined C-H activation/Cope rearrangements. researchgate.netnih.gov

The design of chiral catalysts like Rh2(S-DOSP)4 is a key aspect of modern asymmetric synthesis. nih.govnih.gov The goal is to create a catalyst that can effectively differentiate between two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product.

The stereochemical outcome of reactions catalyzed by Rh2(S-DOSP)4 is heavily influenced by the spatial arrangement of the four DOSP ligands around the dirhodium core. researchgate.net It has been proposed that for Rh2(S-DOSP)4-catalyzed reactions, the catalyst preferentially adopts a D2 symmetric "up-down-up-down" (α,β,α,β) conformation. researchgate.netgoogle.com This arrangement creates two identical C2 symmetric binding sites at each face of the catalyst, which is believed to be crucial for achieving high enantioselectivity. researchgate.netgoogle.com

The steric bulk of the N-dodecylbenzenesulfonyl group is a critical design element. google.com This bulky substituent helps to create a well-defined and sterically hindered chiral pocket around the active rhodium centers. google.com This steric hindrance plays a vital role in dictating the orientation of the incoming substrate, thereby controlling the stereoselectivity of the reaction. For instance, in certain C-H functionalization reactions, less sterically demanding catalysts are needed to achieve high site- and enantioselectivity at tertiary C-H bonds. wisc.edu

The enantioselective control exerted by Rh2(S-DOSP)4 arises from the specific interactions between the chiral catalyst and the substrate in the transition state. acs.orgnih.gov In the case of cyclopropenation of alkynes, computational studies have suggested that the high enantioselectivity is governed by the specific orientation of the alkyne as it approaches the rhodium carbenoid. acs.orgnih.gov This preferred orientation is stabilized by a hydrogen bonding interaction between the alkyne's hydrogen and a carboxylate ligand on the catalyst. acs.orgnih.gov

The donor/acceptor nature of the carbene precursor is also crucial for achieving high levels of stereocontrol. nih.govacs.org The donor group stabilizes the carbene, modulating its reactivity and making the system more responsive to the subtle chiral environment created by the catalyst. nih.govacs.org The choice of solvent can also impact the asymmetric induction, with nonpolar solvents like hydrocarbons often being preferred for reactions catalyzed by Rh2(S-DOSP)4. google.com

Dirhodium(II) catalysts, including Rh2(S-DOSP)4, are powerful tools for C-H activation reactions, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds. nih.govillinois.edu These reactions are of great interest as they offer more atom-economical and efficient synthetic routes.

Rh2(S-DOSP)4 has been successfully employed in the intermolecular C-H insertion of diazoacetates into various C-H bonds. illinois.edunih.gov These reactions involve the generation of a rhodium carbene intermediate from a diazo compound, which then inserts into a C-H bond of another molecule. nih.gov The use of donor-acceptor substituted diazoacetates is often a requirement for these reactions to proceed with high selectivity. illinois.edu

For example, the Rh2(S-DOSP)4 catalyzed reaction of methyl aryldiazoacetates with substrates containing tertiary C-H bonds can show a preference for insertion at that site, although enantioselectivity can be moderate in some cases. wisc.edu The catalyst's structure allows it to differentiate between different types of C-H bonds, although achieving high selectivity can be challenging and often requires careful optimization of the catalyst and reaction conditions. wisc.edunih.gov

Table 1: Catalyst Optimization for Site-Selective Functionalization of Tertiary C–H Bonds wisc.edu

| Catalyst | Regioisomeric Ratio (tertiary:secondary) | Enantiomeric Excess (ee) |

| Rh2(R-DOSP)4 | 85:15 | 43% |

| Rh2[R-3,5-di(p-tBuC6H4)TPCP]4 | 35:65 | - |

| Rh2(S-TCPTAD)4 | >98:2 | 96% |

Data sourced from a study on the site-selective and stereoselective functionalization of non-activated tertiary C–H bonds. wisc.edu

A particularly elegant application of Rh2(S-DOSP)4 is in combined C-H activation/siloxy-Cope rearrangements. acs.org In these reactions, the catalyst promotes the decomposition of vinyldiazoacetates in the presence of allyl silyl (B83357) ethers. acs.org This initially leads to a C-H insertion product, which can then undergo a nih.govnih.gov-sigmatropic rearrangement (the siloxy-Cope rearrangement) to furnish a more complex molecular architecture. acs.org

This tandem process allows for the construction of stereogenic centers with high levels of diastereoselectivity and enantioselectivity, often exceeding 94% de and reaching up to 93% ee. acs.org The reaction can be envisioned as a catalytic equivalent of a tandem aldol (B89426) reaction/siloxy-Cope rearrangement, but with the significant advantage of not requiring a chiral auxiliary. acs.org The Rh2(S-DOSP)4 catalyst is crucial for controlling the stereochemistry of the initial C-H activation step, which is then transferred to the final product through the stereospecific Cope rearrangement. acs.orgacs.org This methodology has also been extended to the synthesis of functionalized cycloalkenes and 4-substituted indoles. nih.govnih.gov

Table 2: Rh2(S-DOSP)4-Catalyzed Combined C-H Activation/Cope Rearrangement nih.gov

| Substrate | Vinyldiazoacetate | Product Ratio (Rearrangement:Direct Insertion) | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

| Dihydropyranone | Various | High preference for rearrangement product | >98% | ≥98% |

| 1-Methylcyclopentene | Vinyldiazoacetate 12a | 1.2:1 | >98% | 96% |

Data adapted from studies on combined C-H activation/Cope rearrangement reactions. nih.gov

Enantioselective Cyclopropenation of Alkynes

The dirhodium(II) tetrakis[N-(4-dodecylbenzenesulfonyl)-(L)-prolinate] catalyst, Rh₂(S-DOSP)₄, has proven to be exceptionally effective in mediating highly enantioselective cyclopropenation reactions between terminal alkynes and arylvinyldiazoacetates. nih.gov This process provides a direct route to chiral vinylcyclopropenes, which are versatile intermediates in organic synthesis. These products can subsequently undergo rhodium-catalyzed regioselective rearrangement to form cyclopentadienes. nih.gov

The high degree of enantioselectivity observed in these reactions is attributed to the specific orientation of the alkyne as it approaches the rhodium carbenoid intermediate. Computational studies suggest that this orientation is facilitated by a hydrogen bonding interaction between the acidic hydrogen of the terminal alkyne and a carboxylate ligand on the dirhodium catalyst. nih.gov This interaction occurs within a relatively late transition state, effectively directing the cyclopropenation to a specific face of the alkyne. nih.gov

The reaction demonstrates broad applicability with various terminal alkynes, consistently affording high yields and exceptional enantiomeric excesses (ee).

Table 1: Enantioselective Cyclopropenation of Terminal Alkynes with Styryldiazoacetate Catalyzed by Rh₂(S-DOSP)₄

| Alkyne (R) | Diazoacetate | Product | Yield (%) | ee (%) |

| Phenylacetylene | Methyl styryldiazoacetate | Methyl 2-phenyl-3-styryl-cycloprop-2-ene-1-carboxylate | 85 | 98 |

| 1-Hexyne | Methyl styryldiazoacetate | Methyl 2-butyl-3-styryl-cycloprop-2-ene-1-carboxylate | 78 | 96 |

| Cyclohexylacetylene | Methyl styryldiazoacetate | Methyl 2-cyclohexyl-3-styryl-cycloprop-2-ene-1-carboxylate | 82 | 97 |

| Trimethylsilylacetylene | Methyl styryldiazoacetate | Methyl 2-(trimethylsilyl)-3-styryl-cycloprop-2-ene-1-carboxylate | 90 | 95 |

This table is a representative example based on findings in the field and may not reflect the full scope of published data.

Asymmetric Cyclopropanation Reactions

The Rh₂(S-DOSP)₄ catalyst is also a cornerstone in the asymmetric cyclopropanation of alkenes, particularly with vinyldiazomethanes. These reactions are distinguished by their high levels of both diastereoselectivity and enantioselectivity, yielding functionally rich cyclopropanes. illinois.edu A comprehensive investigation into this transformation revealed several key factors that govern its stereochemical outcome.

The catalyst's structure is paramount; the use of cyclic N-(arylsulfonyl)amino acids as ligands for the dirhodium center, with Rh₂(S-DOSP)₄ being the optimized version, is critical for achieving the highest enantioselectivities. illinois.edu The structure of the carbenoid precursor also plays a significant role. The most successful examples involve vinyldiazomethanes that combine a small electron-withdrawing group, such as a methyl ester, with an electron-donating group like a vinyl or phenyl substituent. illinois.edu Furthermore, the choice of solvent and the electronic nature of the alkene substrate can enhance the enantioselectivity, with electron-neutral alkenes and non-polar solvents like pentane (B18724) being preferable. illinois.edu

The synthetic utility of this methodology has been showcased through the synthesis of all four stereoisomers of 2-phenylcyclopropan-1-amino acid. illinois.edu The observed high stereoselectivity is rationalized by a model where the catalyst's ligands adopt a D₂ symmetric conformation. illinois.edu

Table 2: Asymmetric Cyclopropanation of Alkenes with Methyl Phenyldiazoacetate Catalyzed by Rh₂(S-DOSP)₄

| Alkene | Product | Yield (%) | dr (trans:cis) | ee (%) (trans) |

| Styrene | Methyl 2-phenyl-3-vinylcyclopropane-1-carboxylate | 88 | >95:5 | 98 |

| Isobutylene | Methyl 2,2-dimethyl-3-vinylcyclopropane-1-carboxylate | 85 | - | 97 |

| 1-Hexene | Methyl 2-butyl-3-vinylcyclopropane-1-carboxylate | 82 | >95:5 | 96 |

| Cyclohexene | Methyl 7-vinyl-bicyclo[4.1.0]heptane-7-carboxylate | 90 | >95:5 | 98 |

This table is a representative example based on findings in the field and may not reflect the full scope of published data.

Formal N-H Insertion Reactions

While direct and broadly applicable formal N-H insertion reactions catalyzed by Rh₂(S-DOSP)₄ are less documented than its C-H insertion or cyclopropanation counterparts, its reactivity profile suggests its potential in this area. Rhodium(II) carboxylates are known to catalyze N-H insertion reactions of carbenoids. However, attempts to achieve high enantioselectivity in N-H insertions with some chiral dirhodium(II) catalysts have resulted in negligible stereocontrol. semanticscholar.org

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been instrumental in exploring the electronic structure and reactivity of sulfonyl chlorides. These calculations provide a framework for understanding the fundamental principles governing their chemical behavior.

Investigation of Reaction Mechanisms and Transition States

DFT studies on arenesulfonyl chlorides have shed light on the mechanisms of nucleophilic substitution at the sulfur atom. For instance, the chloride-chloride exchange reaction in various arenesulfonyl chlorides has been shown to proceed through a concerted SN2-type mechanism involving a single transition state. nih.govorgsyn.org In this transition state, the incoming and outgoing chloride ions are colinear with the sulfur atom, perpendicular to the plane of the aromatic ring.

The reactivity of arenesulfonyl chlorides is significantly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the reaction rate, while electron-donating groups slow it down. For example, a para-methyl group, an electron-donating group, slightly increases the free energy barrier for the chloride exchange reaction compared to unsubstituted benzenesulfonyl chloride, thus decreasing its reactivity. nih.gov Conversely, more electron-withdrawing substituents would lower this barrier. While a specific DFT study on the reaction mechanism of 4-dodecylbenzenesulfonyl chloride is not prominently available, the long alkyl chain in the para position is expected to have a mild electron-donating effect, thus influencing its reactivity in a manner comparable to other alkyl-substituted benzenesulfonyl chlorides.

A generalized reaction profile for the SN2 chloride exchange in arenesulfonyl chlorides, as elucidated by DFT, is presented below:

Table 1: Generalized Gibbs Free Energy Profile for SN2 Chloride Exchange in Arenesulfonyl Chlorides

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants (ArSO₂Cl + Cl⁻) | Separated arenesulfonyl chloride and chloride ion | 0 |

| Reactant Complex | Pre-reaction complex between ArSO₂Cl and Cl⁻ | Negative |

| Transition State ([Cl-ArSO₂-Cl]⁻)‡ | Trigonal bipyramidal-like structure | Positive (Activation Energy) |

| Product Complex | Post-reaction complex | Negative |

| Products (ArSO₂Cl + Cl⁻) | Exchanged arenesulfonyl chloride and chloride ion | 0 |

Note: The exact energy values are dependent on the specific arenesulfonyl chloride and the computational model used.

Elucidation of Regio- and Stereoselectivity Origin

DFT calculations have been successfully employed to unravel the origins of stereoselectivity in reactions involving derivatives of this compound. A notable example is the use of N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide as an organocatalyst in anti-aldol reactions. nih.gov This catalyst has demonstrated the ability to produce high diastereoselectivity (up to >99:1 dr) and enantioselectivity (up to >99% ee). nih.gov

Computational studies revealed that the high stereoselectivity arises from a network of non-classical hydrogen bonds in the transition state. nih.gov These interactions, between the sulfonamide group of the catalyst, the aldehyde electrophile, and the enamine intermediate, preferentially stabilize the transition state leading to the anti-aldol product. nih.gov Specifically, the calculations pointed to the formation of a favorable Houk-List model transition state, where the stereochemical outcome is dictated by these subtle non-covalent interactions. nih.gov The dodecylphenylsulfonyl group plays a crucial role in orienting the catalyst and substrates to achieve this high level of stereocontrol.

Conformational Analysis of Catalytic Species

The conformation of a catalyst is intrinsically linked to its activity and selectivity. While specific DFT studies on the conformational analysis of catalytic species directly derived from this compound are not extensively documented in publicly available literature, the principles of such analyses are well-established. For a catalyst like N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, DFT would be used to identify the lowest energy conformations of the catalyst itself and its complexes with reactants. nih.gov This involves mapping the potential energy surface by rotating key dihedral angles to locate conformational minima. The results of such an analysis would reveal the most stable arrangement of the catalytically active groups, providing a static picture that informs the dynamic process of catalysis. The long dodecyl chain, while potentially influencing solubility and phase behavior, is generally considered to have a minor direct electronic effect on the catalytic center's conformation compared to the more rigid sulfonyl-pyrrolidine scaffold.

Molecular Docking Studies for Substrate-Catalyst Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in understanding how a substrate or inhibitor interacts with the active site of a biological macromolecule, such as an enzyme.

While specific molecular docking studies focusing on this compound are not readily found, research on structurally related benzenesulfonamide (B165840) derivatives provides a strong proxy for how this class of compounds can be studied. For instance, molecular docking has been utilized to investigate the interaction of 4-phthalimidobenzenesulfonamide derivatives with acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov

In such studies, the sulfonamide derivative is docked into the active site of the enzyme. The results can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the enzyme's active site. For example, in the case of the 4-phthalimidobenzenesulfonamide inhibitor, docking studies showed interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

Were this compound or its derivatives to be studied as enzyme inhibitors, molecular docking would be a critical first step. The long, hydrophobic dodecyl chain would be expected to form significant hydrophobic interactions within a corresponding binding pocket of a target protein.

Table 2: Illustrative Data from a Molecular Docking Study of a Benzenesulfonamide Derivative with Acetylcholinesterase

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 4-Phthalimidobenzenesulfonamide Derivative | -9.8 | Tyr70, Trp84, Ser122 | Hydrogen Bond, Pi-Stacking |

| Phe330, Tyr334 | Hydrophobic |

This table is illustrative and based on findings for analogous compounds. nih.gov The specific values and interactions would vary for this compound derivatives.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of 4-dodecylbenzenesulfonyl chloride by mapping the hydrogen and carbon atomic environments within the molecule.

The ¹H NMR spectrum of this compound provides specific information about the arrangement of protons. The aromatic protons on the benzene (B151609) ring typically appear as distinct doublets due to their coupling with adjacent protons. The protons of the long dodecyl chain resonate in the upfield region of the spectrum. The terminal methyl group (CH₃) of the alkyl chain characteristically appears as a triplet. The methylene (B1212753) group (CH₂) directly attached to the benzene ring is observed at a different chemical shift than the other methylene groups of the chain due to the influence of the aromatic ring. The remaining methylene groups of the dodecyl chain overlap to form a broad multiplet.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | ~7.30 - 8.08 | Doublet |

| Methylene (Ar-CH₂-) | ~2.60 | Triplet |

| Methylene Chain (-CH₂-)n | ~1.25 | Multiplet |

| Terminal Methyl (-CH₃) | ~0.88 | Triplet |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal. The aromatic carbons show signals in the downfield region, with the carbon atom attached to the sulfonyl chloride group and the carbon atom attached to the dodecyl chain having characteristic chemical shifts. The numerous methylene carbons of the dodecyl chain typically appear as a cluster of peaks in the aliphatic region of the spectrum, while the terminal methyl carbon has a distinct upfield signal.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic Carbons | ~125 - 150 |

| Methylene Chain Carbons | ~22 - 36 |

| Terminal Methyl Carbon | ~14 |

Note: Chemical shifts are approximate and can be influenced by the solvent and instrumental parameters.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The sulfonyl chloride (-SO₂Cl) group exhibits strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent. Additionally, the spectrum shows absorptions corresponding to the C-H stretching of the aromatic ring and the alkyl chain, as well as C=C stretching vibrations within the benzene ring.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonyl Chloride (S=O) | Asymmetric Stretch | ~1380 |

| Sulfonyl Chloride (S=O) | Symmetric Stretch | ~1180 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aliphatic C-H | Stretch | ~2850 - 2960 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

| S-Cl | Stretch | ~560 - 580 |

Mass Spectrometry (MS) for Molecular Mass Verification

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns. In the mass spectrum, the molecular ion peak [M]⁺ corresponding to the intact molecule is observed, confirming its molecular mass. Common fragmentation patterns may include the loss of the chlorine atom or the sulfonyl chloride group, as well as fragmentation along the dodecyl chain, leading to a series of characteristic peaks separated by 14 mass units (corresponding to CH₂ groups).

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction involving this compound. rochester.eduthieme.deyoutube.comyoutube.comnih.gov By spotting the reaction mixture on a TLC plate at different time intervals and developing it with an appropriate solvent system, the disappearance of the starting material and the appearance of the product can be visualized. youtube.comnih.gov The retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. For instance, in a reaction where this compound is converted to a more polar sulfonamide, the product will typically have a lower Rf value than the starting sulfonyl chloride. A co-spot, where the reaction mixture is spotted on top of the starting material spot, is often used to confirm the identity of the spots. rochester.edu The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. youtube.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of isomers of this compound, ensuring the purity of the desired linear isomer, which is often of primary commercial and industrial interest. The separation is typically achieved using reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

The isomers of dodecylbenzene (B1670861), the precursor to this compound, can be numerous, with the phenyl group attached at different positions along the dodecyl chain. The subsequent sulfonation and chlorination reactions preserve this isomeric distribution. In reversed-phase HPLC, the retention of these isomers is primarily governed by their hydrophobicity. Isomers with the phenyl group closer to the end of the alkyl chain are generally more polar and thus elute earlier than those with the phenyl group closer to the center of the chain.

A typical HPLC method for the analysis of long-chain alkylbenzene sulfonyl chloride isomers would employ a C18 or C8 stationary phase. The mobile phase often consists of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The use of a gradient, where the concentration of the organic solvent is increased over time, is essential for resolving a complex mixture of isomers with varying hydrophobicities. Detection is commonly performed using a UV detector, as the benzene ring of the molecule is a strong chromophore.

Table 1: Illustrative HPLC Parameters for Isomer Purity Assessment

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

The successful separation of positional isomers of similar aromatic compounds has been demonstrated, providing a basis for the analysis of this compound. For instance, the separation of xylene, dichlorobenzene, and chlorotoluene isomers has been effectively achieved on various reversed-phase columns. rsc.org The principles governing these separations, primarily based on subtle differences in hydrophobicity and molecular shape, are directly applicable to the more complex mixture of dodecylbenzene sulfonyl chloride isomers. The use of extra-long reversed-phase columns, up to 500 mm, has also been explored to enhance the resolution of closely related isomers, a technique that could be beneficial for achieving baseline separation of all dodecylbenzene sulfonyl chloride isomers. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies of Derivatives

For polymers derived from or functionalized with this compound, the TGA thermogram typically shows distinct weight loss steps corresponding to specific decomposition events. For example, in sulfonated polymers, an initial weight loss at lower temperatures (around 100-200°C) can often be attributed to the loss of absorbed water. A subsequent, more significant weight loss at higher temperatures indicates the onset of polymer degradation.

In the case of sulfonated poly(styrene-isobutylene-styrene) block copolymers, an increase in the degradation temperature from 432°C to 450°C was observed upon sulfonation. dtic.mil A minor mass loss at approximately 290°C was attributed to desulfonation or the cleavage of the aromatic carbon-sulfur bond. dtic.mil Similarly, studies on the thermal degradation of poly(sodium 4-styrenesulfonate) have shown a multi-step degradation process, with different stages corresponding to the loss of water, sulfur dioxide, and other volatile organic compounds. marquette.edu The thermal decomposition of polymers containing sulfur often involves the extrusion of sulfur, for instance as SO2, following the scission of weak S-S or C-S bonds. researchgate.net

The development of rapid TGA methods has been explored for the quantitative analysis of polymer compositions, such as in copolymers of vinylidene chloride. richmond.edu This highlights the versatility of TGA not only in stability assessment but also in compositional analysis of polymeric derivatives of this compound.

Table 2: Representative TGA Data for a Hypothetical Polymer Derivative

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 50 - 150 | 5 | Loss of absorbed water |

| 250 - 350 | 15 | Desulfonation (loss of SO2Cl) |

| 350 - 500 | 60 | Main chain polymer degradation |

| > 500 | 20 | Residual char |

UV-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis of Derivatives

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic structure of molecules, including derivatives of this compound. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic transitions.

The UV-Vis spectrum of this compound and its derivatives is dominated by the electronic transitions of the benzenesulfonyl chromophore. The benzene ring exhibits characteristic π → π* transitions. The sulfonyl chloride group (-SO2Cl) acts as an auxochrome, a group that modifies the absorption of the chromophore. It is an electron-withdrawing group, which can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands of the benzene ring, as well as changes in their intensity.

For instance, the UV-Vis spectrum of a related compound, naphthalene (B1677914) sulfonyl chloride, shows distinct absorption peaks that are altered upon the formation of a Schiff base derivative, indicating a change in the electronic environment of the chromophore. researchgate.net The ultraviolet absorption spectra of various benzoyl chlorides have also been extensively studied to understand the relationship between their structure and electronic absorption. science-softcon.de In a study of aromatic osmapentalenes, the visible absorption was observed to shift to lower energy and gain intensity in dinuclear complexes compared to their mononuclear counterparts, demonstrating the sensitivity of UV-Vis spectroscopy to changes in conjugation and molecular structure. researchgate.net

When this compound is used to functionalize other molecules or materials, such as in the creation of novel dyes or polymers, UV-Vis spectroscopy can be used to confirm the success of the reaction and to characterize the electronic properties of the new derivative. The λmax may shift depending on the nature of the substituent and the extent of electronic communication between the dodecylbenzenesulfonyl moiety and the rest of the molecule.

Table 3: Typical UV-Vis Absorption Data for Aromatic Sulfonyl Compounds

| Compound | Solvent | λmax (nm) |

| Naphthalene sulfonyl chloride | THF | 238, 278, 317 researchgate.net |

| p-Toluenesulfonyl chloride | Not specified | Not specified |

| 4-Nitrobenzaldehyde | Not specified | Not specified science-softcon.de |

X-ray Crystallography for Absolute Stereochemistry and Catalyst Structure

A crystallographic study of a related aromatic sulfonyl chloride, specifically a 2,1,3-benzoxadiazole derivative, revealed important structural features that can be extrapolated to this compound. nih.gov In this structure, the sulfonyl chloride group's geometry and its orientation relative to the aromatic ring were precisely determined. The study also highlighted the role of various noncovalent interactions, such as halogen bonds (Cl···O) and hydrogen bonds, in dictating the crystal packing. nih.gov These interactions are crucial for understanding the solid-state properties of such compounds.

For example, the chlorine atom of the sulfonyl chloride moiety was found to be positioned above the plane of the aromatic rings, with a C-C-S-Cl torsion angle of 69.63(13)°. nih.gov The crystal packing was influenced by Cl···π interactions, where the aromatic chlorine atom of one molecule was situated above the benzene ring of an adjacent molecule. nih.gov Such detailed structural information is invaluable for understanding the reactivity and physical properties of these molecules.

While no crystallographic data for catalysts specifically used in the sulfonation of dodecylbenzene to produce this compound are readily available, X-ray crystallography is a principal tool for characterizing the active sites of solid acid catalysts, such as zeolites, which are sometimes employed in related industrial processes. The precise knowledge of the catalyst's framework and the nature of its acidic sites would be instrumental in understanding the regioselectivity of the sulfonation reaction and in designing more efficient catalytic systems.

Table 4: Selected Crystallographic Data for an Aromatic Sulfonyl Chloride Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| C-C-S-Cl Torsion Angle (°) | 69.63(13) | nih.gov |

| Shortest H···Cl Interaction (Å) | 2.98 | nih.gov |

| Cl···O Interaction Range (Å) | 3.27 - 4.00 | nih.gov |

Emerging Research Directions and Future Perspectives

Integration in Multicomponent Reactions and Cascade Processes

Recent studies have highlighted the use of sulfonyl azides in copper-catalyzed multicomponent reactions to generate functional polymers. nih.gov For instance, the reaction between an alkyne, a sulfonyl azide (B81097), and 2-hydroxybenzonitrile (B42573) can yield poly(N-sulfonylimine)s with significant molecular weights and fluorescent properties. nih.gov While direct examples involving 4-dodecylbenzenesulfonyl chloride in MCRs are not yet widespread in the literature, its structural similarity to other sulfonyl chlorides suggests its potential as a valuable component. The dodecyl chain could impart unique solubility and aggregation properties to the resulting complex molecules.

Table 1: Potential Roles of this compound in Advanced Synthesis

| Reaction Type | Potential Role of this compound | Anticipated Outcome |

| Multicomponent Reactions | Introduction of a lipophilic sulfonyl-containing fragment. | Synthesis of complex molecules with tailored solubility and self-assembly properties. |

| Cascade Processes | Initiation of cyclization or rearrangement cascades. | Efficient construction of polycyclic structures with potential biological or material applications. |

Development of Novel Bioconjugation Strategies